Triphenylene-d12
Overview
Description
Synthesis Analysis
The synthesis of triphenylene derivatives has been approached through various strategies. One method involves the synthesis of 1,4,5,8,9,12-hexamethyltriphenylene, which exhibits a highly distorted geometry and dynamic conformational interconversions in solution . Another approach includes the synthesis of triphenylene-based discotic dimers, which form a highly ordered columnar plastic phase and exhibit multiple mesophases . Additionally, asymmetric triphenylene derivatives have been synthesized using click chemistry, which involves [2+2] cycloaddition-cycloreversion reactions . A gas-phase synthesis of triphenylene has also been reported, providing evidence for a barrier-less pathway to this PAH via a Hydrogen Abstraction – Vinylacetylene Addition (HAVA) mechanism . Furthermore, a tutorial review has highlighted various strategies for the synthesis of triphenylenes, particularly for applications in advanced materials for organic electronic devices .
Molecular Structure Analysis
The molecular structure of triphenylene derivatives has been characterized using techniques such as X-ray crystallography, NMR studies, and molecular modeling. For instance, the hexamethyltriphenylene compound was found to have a distorted C2 geometry with a significant end-to-end twist . The mesomorphic properties of triphenylene-based dimers were confirmed by X-ray diffraction, among other methods, revealing the formation of a novel liquid crystal phase . The molecular structure of triphenylene monoanion-radicals has been studied, showing perturbations in geometry and aromaticity upon one-electron reduction .
Chemical Reactions Analysis
Triphenylene derivatives undergo various chemical reactions, including electrochemical oxidation, which leads to the formation of a radical cation with a distinct geometry . The third-order nonlinear optical properties of triphenylene derivatives have been investigated, revealing behaviors such as reverse saturable absorption and saturable absorption . Additionally, photoexcited donor-acceptor dyad and triad molecular systems based on triphenylene and perylene diimide units have been studied, showing energy and charge transfer processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triphenylene derivatives are diverse and have been explored in several studies. The hexamethyltriphenylene compound is a fluorescent stable blue emitter and undergoes irreversible electrochemical oxidation . The mesomorphic properties of triphenylene-based dimers have been investigated, showing the ability to form a columnar plastic phase and the potential to be supercooled into a glass state . The nonlinear optical properties of triphenylene derivatives modified by click chemistry have been characterized, demonstrating significant third-order nonlinear susceptibilities . The photophysical properties of organic donor-acceptor systems based on triphenylene have been analyzed, providing insights into their potential use in optoelectronic applications .
Scientific Research Applications
1. Gas-Phase Synthesis of Triphenylene
- Summary of Application: Triphenylene has been at the center of attention in unraveling the underlying molecular mass growth processes leading to complex polycyclic aromatic hydrocarbons (PAHs) - organic molecules comprising fused benzene rings .
- Methods of Application: The chemistry of the 9-phenanthrenyl radical with vinylacetylene was unraveled, presenting the first compelling evidence of a barrier-less pathway leading to a prototype tetracyclic PAH - triphenylene .
- Results: The barrier-less, exoergic nature of the reaction reveals HAVA as a versatile reaction mechanism that may drive molecular mass growth processes to PAHs and even two-dimensional, graphene-type nanostructures in cold environments in deep space .
2. Anode Material for Metal-Ion Batteries
- Summary of Application: The performance of the novel phosphorated-triphenylene graphdiyne (P-TpG) monolayer as an anode material for Li-, Na-, K-, Mg-, and Ca-ions storage was explored .
- Methods of Application: Extensive density functional theory (DFT) simulations were used to explore the performance of the P-TpG monolayer .
- Results: The stable structure of P-TpG monolayers delivers ultra-high storage capacities of 2148, 1696, 1017, and 2035 mA·h·g −1 for Li-, Na-, K-, and Ca- ions, respectively .
3. Environmental Analysis
- Summary of Application: Triphenylene-d12 is used in environmental analysis, specifically in the study of Polycyclic Aromatic Hydrocarbons (PAHs) .
- Methods of Application: The specific methods of application in environmental analysis are not detailed in the source .
- Results: The specific results or outcomes obtained in environmental analysis are not detailed in the source .
4. Chemiresistors
- Summary of Application: Graphene chemiresistors are modified with functionalized triphenylene for high sensitivity and selectivity .
- Methods of Application: The specific methods of application in modifying graphene chemiresistors are not detailed in the source .
- Results: The modification results in strong hydrogen bonding between DMMP and N-substituted triphenylene, as well as the hole-doping effect caused by triphenylene, which increases the binding affinity to the electron-donating DMMP .
5. Highly Sensitive and Selective Detection of Dimethyl Methylphosphonate
- Summary of Application: Graphene chemiresistors are modified with functionalized triphenylene for highly sensitive and selective detection of dimethyl methylphosphonate (DMMP), a simulant of the nerve agent sarin .
- Methods of Application: The graphene sensor is non-covalently functionalized with N-substituted triphenylene .
- Results: The functionalized graphene sensor exhibits a two orders of magnitude higher response to DMMP than to other compounds . This high sensitivity and selectivity are attributed to the strong hydrogen bonding between DMMP and N-substituted triphenylene, as well as the hole-doping effect caused by triphenylene, which increases the binding affinity to the electron-donating DMMP .
6. Anode Material for Various Metal-Ion Batteries
- Summary of Application: The performance of the novel phosphorated-triphenylene graphdiyne (P-TpG) monolayer as an anode material for Li-, Na-, K-, Mg-, and Ca-ions storage was explored .
- Methods of Application: Extensive density functional theory (DFT) simulations were used to explore the performance of the P-TpG monolayer .
- Results: The stable structure of P-TpG monolayers delivers ultra-high storage capacities for Li-, Na-, K-, and Ca- ions .
7. Highly Sensitive and Selective Detection of Dimethyl Methylphosphonate
- Summary of Application: Graphene chemiresistors are modified with functionalized triphenylene for highly sensitive and selective detection of dimethyl methylphosphonate (DMMP), a simulant of the nerve agent sarin .
- Methods of Application: The graphene sensor is non-covalently functionalized with N-substituted triphenylene .
- Results: The functionalized graphene sensor exhibits a two orders of magnitude higher response to DMMP than to other compounds . This high sensitivity and selectivity are attributed to the strong hydrogen bonding between DMMP and N-substituted triphenylene, as well as the hole-doping effect caused by triphenylene, which increases the binding affinity to the electron-donating DMMP .
8. Anode Material for Various Metal-Ion Batteries
- Summary of Application: The performance of the novel phosphorated-triphenylene graphdiyne (P-TpG) monolayer as an anode material for Li-, Na-, K-, Mg-, and Ca-ions storage was explored .
- Methods of Application: Extensive density functional theory (DFT) simulations were used to explore the performance of the P-TpG monolayer .
- Results: The stable structure of P-TpG monolayers delivers ultra-high storage capacities for Li-, Na-, K-, and Ca- ions .
Safety And Hazards
Triphenylene-d12 is classified as causing serious eye damage and being very toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this substance .
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriotriphenylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBZMMZGDRARJ-AQZSQYOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C4=C(C(=C(C(=C24)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylene-d12 |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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